(E)-2-bromo-4-isopropylphenyl 3-(4-fluorophenyl)acrylate
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Overview
Description
(E)-2-bromo-4-isopropylphenyl 3-(4-fluorophenyl)acrylate is an organic compound that belongs to the class of phenyl acrylates This compound is characterized by the presence of a bromine atom, an isopropyl group, and a fluorophenyl group attached to the acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-bromo-4-isopropylphenyl 3-(4-fluorophenyl)acrylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-bromo-4-isopropylphenyl 3-(4-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
(E)-2-bromo-4-isopropylphenyl 3-(4-fluorophenyl)acrylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-bromo-4-isopropylphenyl 3-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-(4-acetoxyphenyl)acrylate
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
(E)-2-bromo-4-isopropylphenyl 3-(4-fluorophenyl)acrylate is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. The isopropyl group also contributes to its uniqueness by affecting its steric and electronic characteristics.
Properties
Molecular Formula |
C18H16BrFO2 |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
(2-bromo-4-propan-2-ylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C18H16BrFO2/c1-12(2)14-6-9-17(16(19)11-14)22-18(21)10-5-13-3-7-15(20)8-4-13/h3-12H,1-2H3/b10-5+ |
InChI Key |
RADXEULTMGUSOX-BJMVGYQFSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)F)Br |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
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